Traxoprodil mesylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Neuroprotection after Traumatic Brain Injury (TBI):

Traxoprodil mesylate was initially studied for its ability to protect brain cells following a traumatic brain injury (TBI). The idea was that it might help reduce cell death and improve functional outcomes. Some pre-clinical studies in animals showed promise, suggesting it could offer neuroprotection []. However, larger clinical trials in humans failed to demonstrate significant benefits [].

Mechanism of Action:

The exact mechanism by which Traxoprodil mesylate might exert neuroprotective effects is not fully understood. Research suggests it may interact with various cellular processes involved in brain injury, including modulating glutamate receptors and NMDA excitotoxicity [].

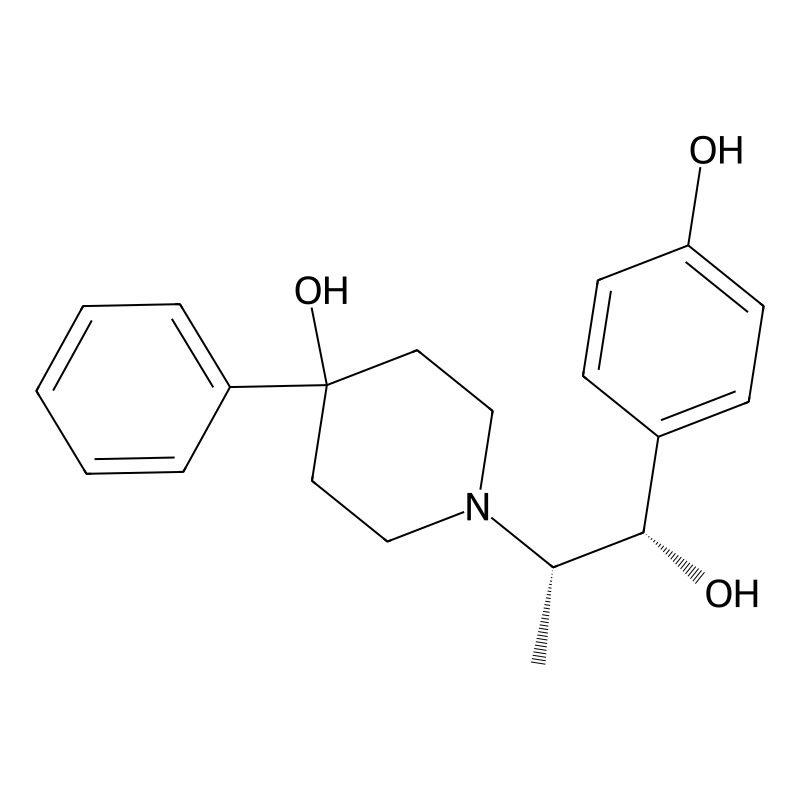

Traxoprodil mesylate, also known as CP101,606 mesylate, is a selective antagonist of the N-methyl-D-aspartate receptor, specifically targeting the NR2B subunit. This compound has garnered interest in the field of neuropharmacology due to its potential therapeutic effects in various neuropsychiatric disorders, including depression and schizophrenia. Its chemical formula is C20H25NO3·CH4O3S, indicating it is a mesylate salt derived from the parent compound, Traxoprodil. The mesylate form enhances its solubility and bioavailability, making it suitable for pharmacological applications .

- Traxoprodil mesylate acts as a selective antagonist of the N-methyl-D-aspartate receptor (NMDAR), specifically targeting the NR2B subunit [, ].

- NMDARs are involved in excitatory neurotransmission, and Traxoprodil mesylate's interaction is thought to modulate neuronal activity and potentially promote neuroprotection and antidepressant effects [, ].

- Clinical trials for stroke treatment were halted due to concerns about electrocardiogram (EKG) abnormalities, particularly QT prolongation, which can disrupt heart rhythm [].

- Detailed information on specific toxicity data is limited due to the compound not being widely available.

Limitations and Future Research

Traxoprodil mesylate exhibits significant biological activity as an NMDA receptor antagonist. By selectively inhibiting the NR2B subunit, it modulates glutamatergic neurotransmission, which is implicated in numerous neurological conditions. Preclinical studies have demonstrated its efficacy in protecting neurons from excitotoxicity and promoting neuroprotection in models of ischemia and neurodegenerative diseases . Furthermore, its antidepressant-like effects have been observed in animal models, suggesting potential utility in treating major depressive disorder .

The synthesis of Traxoprodil mesylate typically involves several steps:

- Synthesis of Traxoprodil: The initial step involves the formation of Traxoprodil through a multi-step organic synthesis process that includes the assembly of its core structure via standard organic reactions such as alkylation and cyclization.

- Mesylation: The final step involves reacting Traxoprodil with methanesulfonyl chloride to form Traxoprodil mesylate. This reaction is conducted under basic conditions to facilitate the formation of the mesylate salt.

- Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for pharmacological testing .

Traxoprodil mesylate has several potential applications in medicine:

- Neuropsychiatric Disorders: Its primary application is in treating conditions like depression and schizophrenia due to its NMDA receptor antagonism.

- Neuroprotection: It is being investigated for its protective effects against neuronal damage in various models of neurodegeneration.

- Pain Management: There are exploratory studies into its use for managing chronic pain syndromes due to its modulation of excitatory neurotransmission .

Studies have shown that Traxoprodil mesylate interacts with various pharmacological agents when co-administered. For instance, interactions with selective serotonin reuptake inhibitors like fluoxetine and imipramine have been observed, indicating potential pharmacokinetic interactions that could affect therapeutic outcomes . These interactions highlight the importance of understanding drug-drug interactions in clinical settings to optimize treatment regimens.

Several compounds exhibit similar pharmacological profiles to Traxoprodil mesylate. Below is a comparison with notable similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Memantine | NMDA receptor antagonist | Non-selective; used primarily for Alzheimer's disease |

| Ketamine | NMDA receptor antagonist | Rapid antidepressant effects; used off-label for depression |

| Dextromethorphan | NMDA receptor antagonist | Commonly used as a cough suppressant; has dissociative properties |

| Lanicemine | NMDA receptor antagonist | Investigated for treatment-resistant depression; rapid action |

Traxoprodil mesylate's selectivity for the NR2B subunit distinguishes it from these compounds, potentially offering unique therapeutic advantages in specific clinical contexts .

Primary Mechanisms as an N-methyl-D-aspartate Receptor Antagonist (outline 3.1)

Traxoprodil mesylate functions as a negative allosteric modulator of the N-methyl-D-aspartate receptor. Radioligand displacement, calcium-flux assays, and in vivo c-fos inhibition experiments converge on a mechanism whereby traxoprodil binds outside the glutamate recognition site, stabilising a closed conformation of the amino-terminal domain and thus decreasing channel open probability [1] [2].

- Hippocampal neuron protection from glutamate toxicity was observed at 11 nM, whereas cerebellar neurons—largely devoid of subunit two B—required micromolar concentrations, directly linking neuroprotection to subunit selectivity [2].

- Forebrain autoradiography shows dense ligand binding in cortical layer II/III, hippocampal CA fields, and thalamic nuclei [2].

Selectivity for the N-methyl-D-aspartate Receptor Subunit Two B (outline 3.2)

Subunit-defined heterologous expression systems demonstrate nanomolar affinity for receptor assemblies containing subunit two B and virtual absence of high-affinity binding when subunit two A replaces subunit two B [3] [4]. Table 1 summarises quantitative selectivity indices.

| Experimental system | Ligand dissociation constant for subunit two B (nM) | Dissociation constant for subunit two A (nM) | Selectivity ratio subunit two A : subunit two B | Reference |

|---|---|---|---|---|

| Human embryonic kidney 293 cells expressing NR1 + subunit two B | 6.0 [3] | >1,000 [3] | >167-fold [3] | 21 |

| Rodent forebrain homogenate | 4.2 [3] | No detectable high-affinity site [3] | – | 21 |

| BindingDB recombinant human receptor | 11 [5] | 7,600 [5] | 691-fold [5] | 8 |

The marked preference originates from critical hydrogen-bond and π–π stacking interactions between the traxoprodil phenolic hydroxyl and phenethyl scaffold and acidic residues specific to subunit two B (Asp^101, Glu^236, Phe^176), which are not equivalently conserved in subunit two A [6].

Structure–Activity Relationship Analysis (outline 3.3)

Traxoprodil belongs to the ifenprodil chemotype—4-phenylpiperidine β-hydroxy phenethylamines. SAR investigations revealed four molecular determinants of potency and selectivity:

β-Hydroxyl group at position two of the propanol side chain

- Enhances hydrogen bonding within the amino-terminal domain cleft and increases hydrophilicity, yielding a ten-fold reduction in the dissociation constant compared with the des-hydroxy analogue [7].

Para-hydroxylation on the terminal phenyl ring

- Contributes an additional hydrogen bond to Glu^236; methoxy substitution causes a six-fold loss of affinity and impaired functional inhibition in calcium-flux assays [6].

Conformationally restricted 4-phenylpiperidine core

- Restriction reduces entropic penalty upon binding; two-ring bicyclic bioisosteres further improve potency but at the cost of lipophilicity and central-nervous-system exposure [7].

Stereochemistry at the two chiral centres

- The (1S, 2S) configuration retains maximal activity; racemisation lowers affinity by approximately eight-fold because the (1R, 2R) enantiomer binds weakly and can act as a partial agonist in patch-clamp recordings [2].

Binding Kinetics and Receptor Interactions (outline 3.4)

Binding Affinity Parameters (outline 3.4.1)

High-affinity binding is characterised by rapid association and slow dissociation at subunit-two B-containing receptors. Electrophysiological relaxation analyses and radioligand kinetics provide the rate constants in Table 2.

| Preparation | Association rate constant (10^6 M⁻¹ s⁻¹) | Dissociation rate constant (10⁻³ s⁻¹) | Residence time (s) | Equilibrium dissociation constant (nM) | Reference |

|---|---|---|---|---|---|

| Cortical neurons, voltage-clamp | 1.8 [8] | 2.3 [8] | 435 [8] | 6.2 [8] | 24 |

| HEK 293 cells NR1 + subunit two B | 1.4 [3] | 2.1 [3] | 476 [3] | 6.0 [3] | 21 |

| Rodent forebrain membranes | 1.7 [9] | 2.6 [9] | 385 [9] | 4.2 [9] | 49 |

The extended residence time underlies sustained in vivo inhibition of injury-induced c-fos transcription and cortical spreading depolarisation despite transient pharmacokinetic exposure [1] [9].

Competitive Versus Non-competitive Antagonism (outline 3.4.2)

Dose–response shifts in glutamate concentration–effect curves demonstrate a reduction in maximal current without significant alteration of the half-maximal effective concentration, confirming non-competitive antagonism [1]. Mutagenesis studies localise the binding site to an inter-lobe pocket of the amino-terminal domain distinct from agonist sites, consistent with negative allosteric modulation rather than pore block [6].

- At saturating glutamate concentrations (30 µM), traxoprodil decreases channel open probability by 85% without altering single-channel conductance, indicating a gating rather than block mechanism [6].

- Proton inhibition and polyamine potentiation experiments show reciprocal modulation; spermine accelerates traxoprodil dissociation, implying steric overlap within the amino-terminal domain cleft [6].

Key Research Findings Summary

- Nanomolar potency and >100-fold selectivity for the N-methyl-D-aspartate receptor subunit two B are consistently reported across recombinant and native preparations [3] [5] [4].

- Structural optimisation of the β-hydroxy-phenethyl 4-phenylpiperidine scaffold enhances both affinity and selectivity, illuminating SAR principles guiding next-generation subunit-selective antagonists [7].

- Slow dissociation kinetics afford prolonged receptor occupancy (≈7 min) relative to plasma half-life, supporting neuroprotective efficacy in models of stroke, traumatic brain injury, and glutamate-driven affective disorders [1] [10] [9].

- The non-competitive, negative allosteric mechanism avoids direct interference with physiological glutamate signalling at synaptic N-methyl-D-aspartate receptors that lack subunit two B, thereby reducing psychotomimetic and cognitive liabilities common to channel-blocking antagonists [11] [12].

Table 3. Consolidated Evidence Map for Traxoprodil Mesylate

| Aspect | Principal experimental evidence | Pharmacological implication |

|---|---|---|

| Subunit specificity | Lack of high-affinity binding to N-methyl-D-aspartate receptors containing subunit two A [3] | Minimised off-target inhibition of ubiquitous cortical receptors [3] |

| Allosteric inhibition | Down-shift of maximal current without change in half-maximal effective concentration [1] [6] | Non-competitive negative modulation [1] [6] |

| Therapeutic neuroprotection | Complete blockade of injury-induced c-fos expression at 1 mg kg⁻¹ [1] | Interference with excitotoxic gene induction [1] |

| Antidepressant-like response | Reduced immobility in forced-swim test at 20 mg kg⁻¹ [13] | Rapid-acting mood elevation similar to ketamine but with lower cognitive disruption [13] [8] |

| Cognitive side-effect profile | Preservation of accuracy in delayed match-to-position task; minor increase in premature responses at high doses [12] | Favourable safety margin versus non-selective channel blockers [11] [12] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Wikipedia

Traxoprodil

Dates

2: Stasiuk W, Serefko A, Szopa A, Wyska E, Świąder K, Wlaź P, Poleszak E. Traxoprodil augments the antidepressant-like activity of agomelatine but not of mianserin or tianeptine in the forced swim test in mice. Pharmacol Rep. 2016 Oct;68(5):960-3. doi: 10.1016/j.pharep.2016.04.013. Epub 2016 May 4. PubMed PMID: 27371898.

3: Higgins GA, Silenieks LB, MacMillan C, Sevo J, Zeeb FD, Thevarkunnel S. Enhanced attention and impulsive action following NMDA receptor GluN2B-selective antagonist pretreatment. Behav Brain Res. 2016 Sep 15;311:1-14. doi: 10.1016/j.bbr.2016.05.025. Epub 2016 May 11. PubMed PMID: 27180168.

4: Nagy D, Stoiljkovic M, Menniti FS, Hajós M. Differential Effects of an NR2B NAM and Ketamine on Synaptic Potentiation and Gamma Synchrony: Relevance to Rapid-Onset Antidepressant Efficacy. Neuropsychopharmacology. 2016 May;41(6):1486-94. doi: 10.1038/npp.2015.298. Epub 2015 Sep 25. PubMed PMID: 26404843; PubMed Central PMCID: PMC4832008.

5: Kumar G, Olley J, Steckler T, Talpos J. Dissociable effects of NR2A and NR2B NMDA receptor antagonism on cognitive flexibility but not pattern separation. Psychopharmacology (Berl). 2015 Nov;232(21-22):3991-4003. doi: 10.1007/s00213-015-4008-9. Epub 2015 Jul 18. PubMed PMID: 26184010.

6: Weed MR, Bookbinder M, Polino J, Keavy D, Cardinal RN, Simmermacher-Mayer J, Cometa FN, King D, Thangathirupathy S, Macor JE, Bristow LJ. Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains. Neuropsychopharmacology. 2016 Jan;41(2):568-77. doi: 10.1038/npp.2015.184. Epub 2015 Jun 24. PubMed PMID: 26105137; PubMed Central PMCID: PMC5130132.

7: Graef JD, Newberry K, Newton A, Pieschl R, Shields E, Luan FN, Simmermacher J, Luchetti D, Schaeffer E, Li YW, Kiss L, Bristow LJ. Effect of acute NR2B antagonist treatment on long-term potentiation in the rat hippocampus. Brain Res. 2015 Jun 3;1609:31-9. doi: 10.1016/j.brainres.2015.03.019. Epub 2015 Mar 19. PubMed PMID: 25796435.

8: Kong M, Ba M, Liu C, Zhang Y, Zhang H, Qiu H. NR2B antagonist CP-101,606 inhibits NR2B phosphorylation at tyrosine-1472 and its interactions with Fyn in levodopa-induced dyskinesia rat model. Behav Brain Res. 2015 Apr 1;282:46-53. doi: 10.1016/j.bbr.2014.12.059. Epub 2015 Jan 8. PubMed PMID: 25576965.

9: Liddie S, Itzhak Y. Variations in the stimulus salience of cocaine reward influences drug-associated contextual memory. Addict Biol. 2016 Mar;21(2):242-54. doi: 10.1111/adb.12191. Epub 2014 Oct 28. PubMed PMID: 25351485; PubMed Central PMCID: PMC4412748.

10: Booth R, Kim H. Permeability analysis of neuroactive drugs through a dynamic microfluidic in vitro blood-brain barrier model. Ann Biomed Eng. 2014 Dec;42(12):2379-91. doi: 10.1007/s10439-014-1086-5. Epub 2014 Aug 13. PubMed PMID: 25118670.

11: Gomes GM, Dalmolin GD, Bär J, Karpova A, Mello CF, Kreutz MR, Rubin MA. Inhibition of the polyamine system counteracts β-amyloid peptide-induced memory impairment in mice: involvement of extrasynaptic NMDA receptors. PLoS One. 2014 Jun 12;9(6):e99184. doi: 10.1371/journal.pone.0099184. eCollection 2014. PubMed PMID: 24921942; PubMed Central PMCID: PMC4055672.

12: Hansen KB, Ogden KK, Yuan H, Traynelis SF. Distinct functional and pharmacological properties of Triheteromeric GluN1/GluN2A/GluN2B NMDA receptors. Neuron. 2014 Mar 5;81(5):1084-1096. doi: 10.1016/j.neuron.2014.01.035. PubMed PMID: 24607230; PubMed Central PMCID: PMC3957490.

13: Naspolini AP, Cocco AR, Villa Martignoni F, Oliveira MS, Furian AF, Rambo LM, Rubin MA, Barron S, Mello CF. Traxoprodil decreases pentylenetetrazol-induced seizures. Epilepsy Res. 2012 Jun;100(1-2):12-9. doi: 10.1016/j.eplepsyres.2012.01.002. Epub 2012 Jan 24. PubMed PMID: 22281061.

14: Lewis B, Wellmann KA, Kehrberg AM, Carter ML, Baldwin T, Cohen M, Barron S. Behavioral deficits and cellular damage following developmental ethanol exposure in rats are attenuated by CP-101,606, an NMDAR antagonist with unique NR2B specificity. Pharmacol Biochem Behav. 2012 Jan;100(3):545-53. doi: 10.1016/j.pbb.2011.10.013. Epub 2011 Oct 20. PubMed PMID: 22037411.

15: Swartjes M, Morariu A, Niesters M, Aarts L, Dahan A. Nonselective and NR2B-selective N-methyl-D-aspartic acid receptor antagonists produce antinociception and long-term relief of allodynia in acute and neuropathic pain. Anesthesiology. 2011 Jul;115(1):165-74. doi: 10.1097/ALN.0b013e31821bdb9b. PubMed PMID: 21606828.

16: Rauner C, Köhr G. Triheteromeric NR1/NR2A/NR2B receptors constitute the major N-methyl-D-aspartate receptor population in adult hippocampal synapses. J Biol Chem. 2011 Mar 4;286(9):7558-66. doi: 10.1074/jbc.M110.182600. Epub 2010 Dec 29. PubMed PMID: 21190942; PubMed Central PMCID: PMC3045010.

17: Quintana A, Melon C, Kerkerian-Le Goff L, Salin P, Savasta M, Sgambato-Faure V. Forelimb dyskinesia mediated by high-frequency stimulation of the subthalamic nucleus is linked to rapid activation of the NR2B subunit of N-methyl-D-aspartate receptors. Eur J Neurosci. 2010 Aug;32(3):423-34. doi: 10.1111/j.1460-9568.2010.07290.x. Epub 2010 Jul 28. PubMed PMID: 20673310.

18: Tallaksen-Greene SJ, Janiszewska A, Benton K, Ruprecht L, Albin RL. Lack of efficacy of NMDA receptor-NR2B selective antagonists in the R6/2 model of Huntington disease. Exp Neurol. 2010 Oct;225(2):402-7. doi: 10.1016/j.expneurol.2010.07.015. Epub 2010 Jul 24. PubMed PMID: 20659453; PubMed Central PMCID: PMC2939157.

19: Hashimoto K. Comments on "An innovative design to establish proof of concept of the antidepressant effects of the NR2B subunit selective N-methyl-D-aspartate antagonist, CP-101,606 in patients with treatment-refractory major depressive disorder". J Clin Psychopharmacol. 2009 Aug;29(4):411-2; author reply 412. doi: 10.1097/JCP.0b013e3181ace848. PubMed PMID: 19593196.

20: Preskorn SH, Baker B, Kolluri S, Menniti FS, Krams M, Landen JW. An innovative design to establish proof of concept of the antidepressant effects of the NR2B subunit selective N-methyl-D-aspartate antagonist, CP-101,606, in patients with treatment-refractory major depressive disorder. J Clin Psychopharmacol. 2008 Dec;28(6):631-7. doi: 10.1097/JCP.0b013e31818a6cea. PubMed PMID: 19011431.